

In-Depth Technical Guide to 2-Fluoro-4-iodo-3-picoline

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Compound of Interest

Compound Name: 2-Fluoro-4-iodo-3-picoline

Cat. No.: B125566

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Fluoro-4-iodo-3-picoline**, a key building block in pharmaceutical and agrochemical research. This document outlines its core characteristics, experimental protocols for its synthesis and purification, and relevant safety information.

Core Chemical Properties

2-Fluoro-4-iodo-3-picoline, also known as 2-Fluoro-4-iodo-3-methylpyridine, is a halogenated pyridine derivative valued for its utility in synthetic organic chemistry.^[1] Its structure incorporates a pyridine ring substituted with a fluorine atom, an iodine atom, and a methyl group, bestowing upon it unique reactivity for the development of novel molecules.^[1]

General Information

Property	Value	Source
IUPAC Name	2-Fluoro-4-iodo-3-methylpyridine	[2]
Synonyms	2-Fluoro-4-iodo-3-picoline	[1][2][3]
CAS Number	153034-80-1	[1][3][4][5]
Molecular Formula	C ₆ H ₅ FIN	[1][2]
Molecular Weight	237.01 g/mol	[1][2]

Physical Properties

While experimental data for some physical properties are not readily available in the literature, computational predictions from reliable sources are provided below.

Property	Value	Source
Appearance	Brown solid (as per synthesis product)	[3]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Storage Temperature	2-8°C	[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of **2-Fluoro-4-iodo-3-picoline**.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) of the synthesized compound shows a measured value of 238 [M+H]⁺, which corresponds to the theoretical molecular weight of 237 g/mol. [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for **2-Fluoro-4-iodo-3-picoline** are not widely published, chemical shifts can be predicted based on the analysis of similar structures. The presence of the electron-withdrawing fluorine and iodine atoms, along with the methyl group, will significantly influence the chemical shifts of the pyridine ring protons and carbons. For researchers synthesizing this compound, acquiring ^1H NMR and ^{13}C NMR spectra is essential for structural verification. Commercial suppliers may provide access to this data upon request.^[6]

Experimental Protocols

The following section details a common experimental procedure for the synthesis and purification of **2-Fluoro-4-iodo-3-picoline**.

Synthesis of 2-Fluoro-4-iodo-3-picoline^[3]

This procedure involves the reaction of 2-fluoro-3-iodopyridine with iodomethane in the presence of lithium diisopropylamide (LDA).

Materials:

- 2-Fluoro-3-iodopyridine (30 g, 135 mmol)
- Anhydrous Tetrahydrofuran (THF) (100 mL for LDA solution, plus additional for substrate)
- Lithium diisopropylamide (LDA) solution (68 mL, 135 mmol)
- Iodomethane (25 mL, 405 mmol)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Ether
- Magnesium sulfate (MgSO_4)
- Silica gel
- Petroleum ether

- Ethyl acetate (EtOAc)

Procedure:

- Under a nitrogen atmosphere, a solution of 2-fluoro-3-iodopyridine (30 g, 135 mmol) in anhydrous THF is slowly added to a solution of LDA (68 mL, 135 mmol) in 100 mL of anhydrous THF at -78 °C.
- The reaction mixture is stirred at -78 °C for 1 hour.
- Iodomethane (25 mL, 405 mmol) is then added to the reaction mixture, and stirring is continued at -78 °C for an additional 30 minutes.
- The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution at -78 °C.
- The mixture is extracted with ether.
- The combined organic layers are dried over MgSO₄ and concentrated under reduced pressure.

Purification[3]

The crude product is purified by silica gel column chromatography.

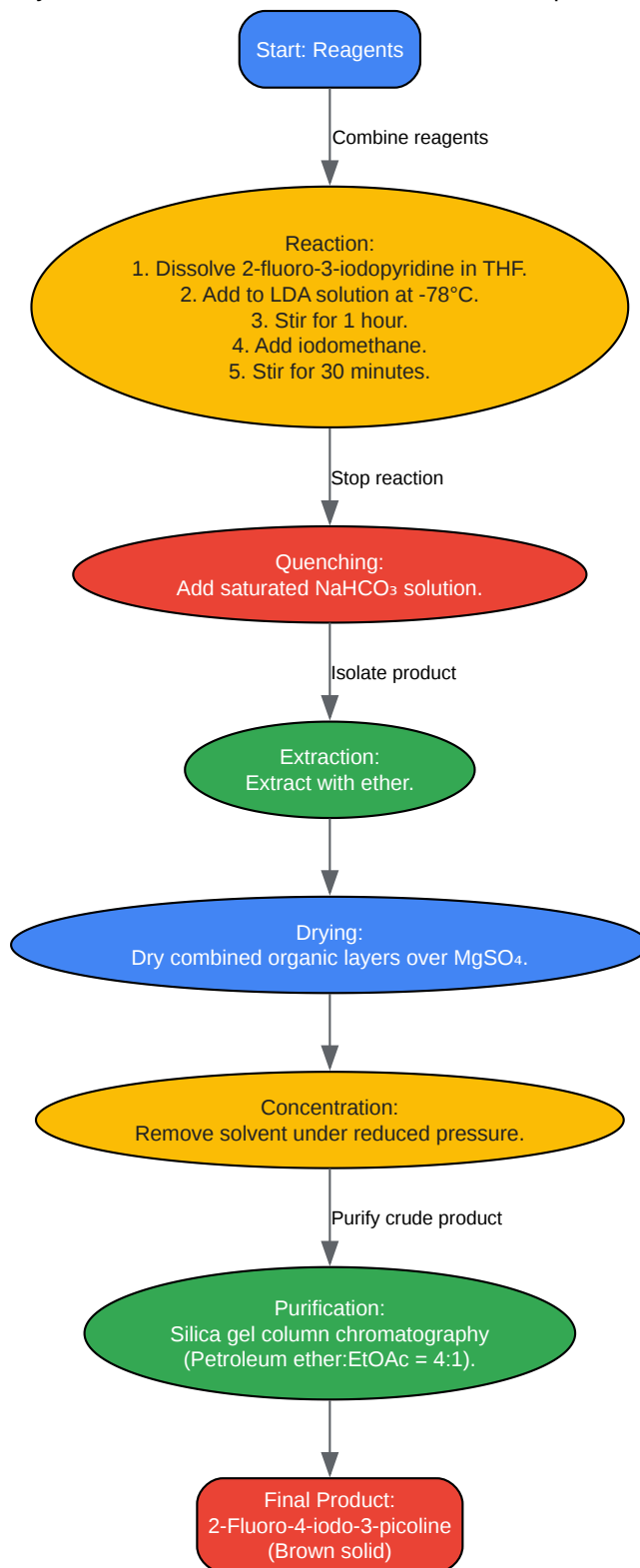
Procedure:

- The crude residue is loaded onto a silica gel column.
- The column is eluted with a mixture of petroleum ether and ethyl acetate (4:1 ratio).
- Fractions containing the desired product are collected and combined.
- The solvent is removed under reduced pressure to yield 2-fluoro-3-methyl-4-iodopyridine as a brown solid (22 g, 69% yield).

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **2-Fluoro-4-iodo-3-picoline**.

Synthesis and Purification of 2-Fluoro-4-iodo-3-picoline

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References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluoro-4-iodo-3-methylpyridine | C₆H₅FIN | CID 11776298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-FLUORO-4-iodo-3-PICOLINE | 153034-80-1 [chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. 2abiotech.net [2abiotech.net]
- 6. 153034-80-1|2-Fluoro-4-iodo-3-picoline|BLD Pharm [bldpharm.com]
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